CLIP (human) (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. Ce peptide joue un rôle crucial dans la régulation de divers processus physiologiques, notamment la réponse au stress et la modulation immunitaire.

Applications De Recherche Scientifique

CLIP (human) (TFA) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and cleavage techniques.

Biology: Investigated for its role in stress response and immune modulation.

Medicine: Potential therapeutic applications in treating conditions related to adrenal insufficiency and immune disorders.

Industry: Utilized in the production of diagnostic assays and research reagents.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CLIP (humain) (TFA) implique des techniques de synthèse peptidique en phase solide (SPPS). L’acide trifluoroacétique (TFA) est couramment utilisé dans le processus de fabrication pour libérer les peptides synthétisés des résines en phase solide . Le processus comprend généralement les étapes suivantes :

Couplage : Les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide.

Déprotection : Les groupes protecteurs temporaires sont éliminés pour permettre l’ajout d’acides aminés ultérieurs.

Clivage : Le peptide est clivé de la résine à l’aide de TFA, ce qui élimine également les groupes protecteurs des chaînes latérales.

Méthodes de production industrielle

La production industrielle de CLIP (humain) (TFA) suit des techniques SPPS similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour garantir un rendement et une pureté élevés. L’utilisation de TFA dans l’étape de clivage est essentielle pour obtenir le produit peptidique final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le CLIP (humain) (TFA) subit principalement des réactions d’hydrolyse et d’oxydation. Le groupe trifluorométhyle dans le TFA est très stable et inerte envers la plupart des réactions chimiques .

Réactifs et conditions courants

Hydrolyse : L’eau et des conditions légèrement acides ou basiques sont utilisées pour hydrolyser les liaisons peptidiques.

Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène peuvent être utilisés pour oxyder des résidus d’acides aminés spécifiques dans le peptide.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent des fragments peptidiques plus petits et des résidus d’acides aminés oxydés. Ces réactions sont essentielles pour étudier la stabilité et les voies de dégradation du peptide .

Applications de recherche scientifique

Le CLIP (humain) (TFA) a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de clivage des peptides.

Biologie : Étudié pour son rôle dans la réponse au stress et la modulation immunitaire.

Médecine : Applications thérapeutiques potentielles dans le traitement des affections liées à l’insuffisance surrénalienne et aux troubles immunitaires.

Industrie : Utilisé dans la production de tests diagnostiques et de réactifs de recherche.

Mécanisme D'action

Le CLIP (humain) (TFA) exerce ses effets en se liant à des récepteurs spécifiques sur les cellules cibles, ce qui entraîne l’activation de voies de signalisation intracellulaires. Les principales cibles moléculaires comprennent les récepteurs de la mélanocortine, qui sont impliqués dans la régulation de la réponse au stress et de la fonction immunitaire . L’interaction du peptide avec ces récepteurs déclenche une cascade d’événements qui modulent l’expression génique et l’activité cellulaire.

Comparaison Avec Des Composés Similaires

Composés similaires

Hormone adrénocorticotrope (ACTH) (1-24) : Un fragment plus court du peptide ACTH complet avec une activité biologique similaire.

Hormone stimulant la mélanine (MSH) : Partage des similitudes structurelles et se lie aux mêmes récepteurs que le CLIP (humain) (TFA).

Unicité

Le CLIP (humain) (TFA) est unique en raison de sa séquence spécifique et de la présence du groupe trifluorométhyle, qui améliore sa stabilité et sa résistance à la dégradation . Cela le rend particulièrement utile dans la recherche et les applications thérapeutiques où la stabilité est cruciale.

Propriétés

IUPAC Name |

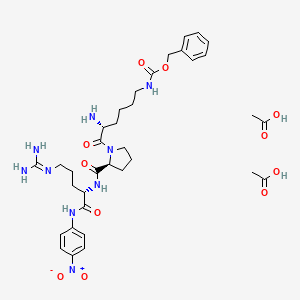

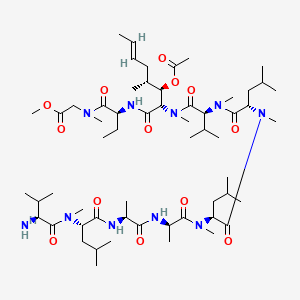

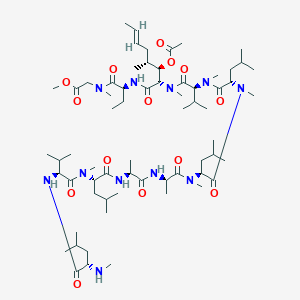

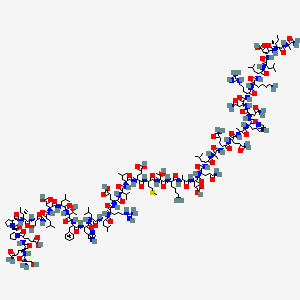

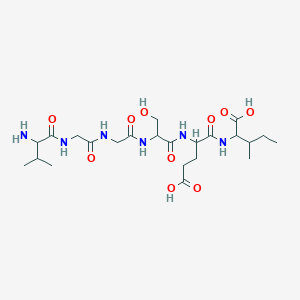

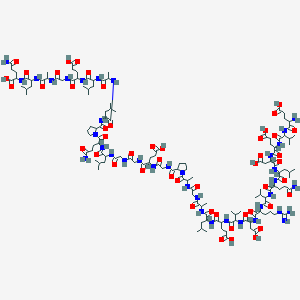

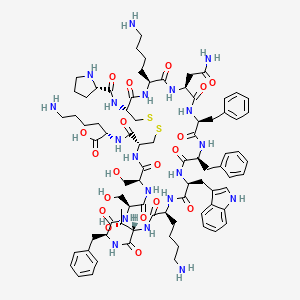

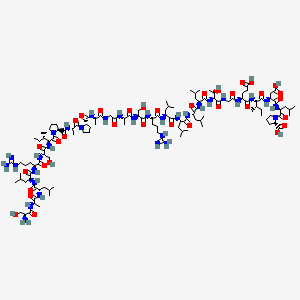

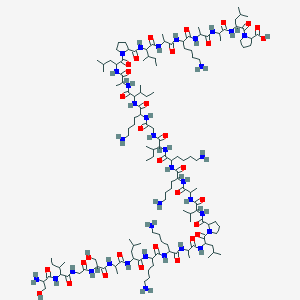

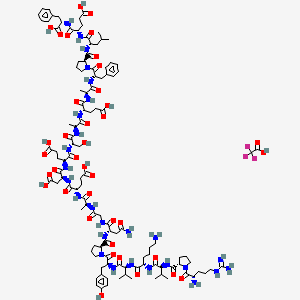

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPPDVOJVZTOMI-AEQSNVDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H166F3N27O38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2579.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.